6-Methoxyflavanone 6-Methoxyflavanone 6-Methoxyflavanone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.

Brand Name: Vulcanchem
CAS No.: 3034-04-6
VCID: VC21339209
InChI: InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
SMILES: COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

6-Methoxyflavanone

CAS No.: 3034-04-6

Cat. No.: VC21339209

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxyflavanone - 3034-04-6

CAS No. 3034-04-6
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name 6-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Standard InChI Key YURQMHCZHLMHIB-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3
Canonical SMILES COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3

Chemical Structure and Classification

6-Methoxyflavanone belongs to the flavanone class of flavonoids, characterized by a basic C6-C3-C6 skeleton with a methoxy group at the 6-position of the A-ring. This methoxylation pattern contributes significantly to its biological activity profile and receptor binding characteristics. Structurally, it features a benzene ring (A) fused to a heterocyclic pyran ring (C), with a phenyl group (B) attached at the 2-position of the heterocycle, and the distinguishing methoxy group at position 6 of the A-ring .

The placement of the methoxy group at position 6 is critical to its pharmacological activity, as minor structural modifications can significantly alter receptor binding profiles. This structure-activity relationship has been demonstrated in comparative studies with other methoxylated flavonoids, where the position of the methoxy substitution dramatically influences the compound's interaction with neuroreceptors .

Pharmacological Activity

GABAA Receptor Binding Profile

The most notable characteristic of 6-Methoxyflavanone is its unique interaction with GABAA receptors, which differs fundamentally from classical benzodiazepines. Unlike traditional anxiolytics, 6-Methoxyflavanone binds to a novel allosteric site on GABAA receptors that is independent of both high and low-affinity benzodiazepine binding sites . This distinctive binding profile has significant implications for its potential therapeutic applications and side effect profile.

Research has demonstrated that while 6-Methoxyflavanone acts upon γ-subunit containing GABAA receptors similar to diazepam, it is remarkably insensitive to flumazenil antagonism. Simultaneously, the compound inhibits [³H]-flunitrazepam binding, suggesting a complex and multifaceted interaction with the GABAA receptor complex . This pharmacological profile indicates that 6-Methoxyflavanone may offer anxiolytic effects without the typical drawbacks associated with benzodiazepines, such as tolerance, dependence, and cognitive impairment.

Anxiolytic Properties

The anxiolytic potential of 6-Methoxyflavanone has been evaluated through various behavioral models. Initial studies indicate that it may produce anxiolytic effects through GABAergic mechanisms, though via a novel binding site distinct from classical benzodiazepines . This suggests potential applications in anxiety disorders with possibly reduced side effects compared to current therapeutic options.

The unique receptor interaction profile of 6-Methoxyflavanone suggests it could potentially address anxiety without the sedative effects common to many anxiolytics at therapeutic doses, though comprehensive dose-response studies are still needed to fully characterize its behavioral effects profile.

Biotransformation and Metabolism

Fungal Biotransformation Studies

In studies examining the biotransformation of methoxylated flavonoids, 6-Methoxyflavanone has shown interesting metabolic patterns when exposed to fungal cultures. An 8-day biotransformation study with 6-Methoxyflavanone in cultures of Isaria fumosorosea KCH J2 yielded two primary glycosidic derivatives :

  • 6-Methoxyflavanone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside (4a) - 6% yield

  • 3′-Hydroxy-6-methoxyflavanone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside (4b) - 7% yield

The structural confirmation of these metabolites was accomplished through comprehensive spectroscopic analysis, including NMR techniques (¹H, ¹³C, HSQC, HMBC, COSY) . The identified biotransformation pathways provide insight into potential metabolic fate in biological systems and highlight possible routes for developing derivative compounds with enhanced properties.

Structural Characterization of Metabolites

The glycosylation pattern observed in the biotransformation products of 6-Methoxyflavanone reveals specific enzyme activity in Isaria fumosorosea KCH J2. The presence of a glucose unit in the metabolite 4a was confirmed by five characteristic carbon signals in the region from δ = 80.0 ppm to δ = 62.0 ppm in the ¹³C-NMR spectra, and by proton signals ranging from δ = 3.90 ppm to δ = 3.26 ppm in the ¹H-NMR spectra .

Additionally, the attachment of the sugar unit was confirmed by a one-proton doublet at δ = 5.01 ppm in the ¹H-NMR spectrum, with the β-configuration of the glucose unit confirmed by the coupling constant (J = 7.8 Hz) for the anomeric proton . These detailed structural analyses are essential for understanding the exact nature of the biotransformation products and their potential biological activities.

Comparative Analysis with Related Compounds

Relationship to Other Methoxylated Flavonoids

While 6-Methoxyflavanone has its unique properties, comparing it with structurally related compounds offers valuable insights into structure-activity relationships. The table below compares key properties of 6-Methoxyflavanone with related methoxylated flavonoids:

CompoundStructure VariationGABAA Receptor InteractionAnxiolytic ActivityReference
6-MethoxyflavanoneMethoxy at position 6 of A-ringNovel allosteric site binding; flumazenil-insensitiveDemonstrated in preclinical models
2′-Methoxy-6-methylflavoneMethoxy at 2′ position; methyl at position 6Potentiates GABA at α2β1γ2L and α1-containing receptors; directly activates α2β2/3γ2L receptorsDemonstrated in elevated plus maze and light/dark tests (1-100 mg/kg)
6-MethoxyflavoneFlavone backbone with methoxy at position 6GABA-A receptor agonistReported to improve anxiety, depression, and memory

This comparative analysis highlights the critical role of subtle structural variations in determining the pharmacological profile of methoxylated flavonoids, with 6-Methoxyflavanone exhibiting distinct characteristics compared to its structural relatives.

Future Research Directions

Expanded Pharmacological Profiling

While initial studies have identified the unique GABAA receptor binding profile of 6-Methoxyflavanone, comprehensive pharmacological characterization across diverse receptor subtypes and brain regions remains needed. Future research should focus on detailed binding assays, functional electrophysiological studies, and broader screening against other neurotransmitter systems to fully elucidate its mechanism of action and potential off-target effects.

Synthetic Derivative Development

The unique structural features and biological activity of 6-Methoxyflavanone provide a valuable scaffold for medicinal chemistry efforts aimed at developing optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Structure-activity relationship studies focusing on modifications to the core structure could potentially yield compounds with improved therapeutic profiles.

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